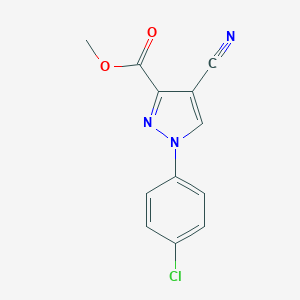![molecular formula C28H21N3O2S2 B283105 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283105.png)
1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. This compound belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves its binding to cannabinoid receptors in the brain. This binding leads to the activation of various signaling pathways that are involved in the regulation of mood, pain, appetite, and other physiological processes. This compound has been shown to have a higher affinity for CB1 receptors than CB2 receptors, which are found in the immune system.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have a positive effect on learning and memory. However, more research is needed to fully understand the effects of this compound on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its high affinity for cannabinoid receptors. This makes it a useful tool for studying the effects of cannabinoids on the brain and other physiological processes. However, one limitation of using this compound is its potential for toxicity. Studies have shown that this compound can have toxic effects on the liver and other organs at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is the development of new drugs that target cannabinoid receptors for the treatment of various medical conditions. Another area of interest is the study of the effects of this compound on the endocannabinoid system, which is involved in the regulation of various physiological processes. Additionally, more research is needed to fully understand the potential toxic effects of this compound and to develop methods for minimizing these effects.
Synthesemethoden
The synthesis of 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 2-naphthoyl chloride with 1-(4-methylphenyl) piperazine in the presence of a base. The resulting intermediate is then reacted with phenyl isothiocyanate to yield the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been extensively studied for its potential applications in drug development and research. This compound has been shown to have a high affinity for cannabinoid receptors in the brain, which are responsible for the psychoactive effects of cannabis. This makes it a promising candidate for the development of new drugs that target these receptors.
Eigenschaften
Molekularformel |
C28H21N3O2S2 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-2-(naphthalene-2-carbonyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C28H21N3O2S2/c1-19-11-15-24(16-12-19)31-28(30(25(32)18-34-28)23-9-3-2-4-10-23)35-27(29-31)26(33)22-14-13-20-7-5-6-8-21(20)17-22/h2-17H,18H2,1H3 |
InChI-Schlüssel |
YWDOEVRYGBUKGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)C5=CC6=CC=CC=C6C=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)C5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)


![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283038.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)
![Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283042.png)
![Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283043.png)
![Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283045.png)